molecular formula C7H5ClN2 B3102892 7-Chloroimidazo[1,5-a]pyridine CAS No. 1427424-50-7

7-Chloroimidazo[1,5-a]pyridine

Cat. No.: B3102892
CAS No.: 1427424-50-7
M. Wt: 152.58 g/mol
InChI Key: XPWKAAMGBASEPA-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,5-a]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a chlorine substituent at the 7-position. The chlorine atom at the 7-position enhances electronic properties, influencing reactivity and binding affinity in pharmacological targets .

Properties

IUPAC Name

7-chloroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-10-5-9-4-7(10)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWKAAMGBASEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,5-a]pyridine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 7-Chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The imidazo[1,5-a]pyridine core can be oxidized or reduced under specific conditions to yield different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different pharmacological activities.

Scientific Research Applications

7-Chloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloroimidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine atom and the imidazo[1,5-a]pyridine core play crucial roles in binding to the active sites of target proteins, thereby modulating their activity. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Structural Comparison with Imidazo[1,5-a]pyridine Derivatives

Substituent variations on the imidazo[1,5-a]pyridine core significantly alter physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
7-Chloroimidazo[1,5-a]pyridine 1890909-02-0 C₇H₅ClN₂ 152.58 Cl at 7-position Intermediate in synthesis
5-Bromo-7-chloroimidazo[1,5-a]pyridine 1427424-93-8 C₇H₄BrClN₂ 231.48 Br at 5-, Cl at 7-position Potential halogenated intermediate
Methyl 7-chloro-5-methylimidazo[1,5-a]pyridine-1-carboxylate 1427402-85-4 C₁₀H₉ClN₂O₂ 224.64 Cl at 7-, methyl at 5-, ester at 1-position Functionalized derivative for further modifications

Key Observations :

  • Halogenation (Cl, Br) increases molecular weight and may enhance lipophilicity (e.g., bromine in 5-Bromo-7-chloro derivative increases MW by ~79 compared to the parent compound) .

Comparison with Triazolo[1,5-a]pyrimidine Analogues

Triazolo[1,5-a]pyrimidines share structural similarities but replace the imidazole ring with a triazole, altering electronic distribution:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Synthesis Highlights
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 24415-66-5 C₆H₅ClN₄ 168.58 Cl at 7-, methyl at 5-position Synthesized via POCl₃-mediated chlorination
7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine 1609581-44-3 C₆H₅ClN₄ 168.58 Cl at 7-, methyl at 6-position Predicted pKa: -0.28 (acidic character)

Key Observations :

  • Triazolo derivatives exhibit lower molecular weights (e.g., 168.58 vs. 224.64 in imidazo-carboxylate) due to fewer carbon atoms in the heterocycle .
  • Methyl substituent position (5- vs. 6-) influences steric effects and electronic density, impacting interactions in biological systems .

Comparison with Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines feature a pyrazole ring fused to pyrimidine, differing in nitrogen atom placement:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Notable Properties
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine 16082-27-2 C₇H₆ClN₃ 167.59 Cl at 7-, methyl at 5-position XLogP3: 1.7 (moderate lipophilicity)
7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide - C₁₄H₁₄N₆O 282.30 Carboxamide at 3-, amino at 7-position Potential non-benzodiazepine agent with CNS activity

Key Observations :

  • Pyrazolo derivatives (e.g., 167.59 MW) are lighter than triazolo analogues (168.58 MW) due to fewer nitrogen atoms .
  • Carboxamide substituents (as in ) enhance hydrogen-bonding capacity, critical for target binding in neurological applications.

Biological Activity

7-Chloroimidazo[1,5-a]pyridine is a heterocyclic compound notable for its fused bicyclic structure comprising an imidazole ring and a pyridine ring. The presence of a chlorine substituent at the 7th position enhances its biological activity, making it a subject of interest in medicinal chemistry. This article delves into the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H6ClN3C_8H_6ClN_3. Its unique structural characteristics contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit key enzymes involved in bacterial biosynthesis, potentially disrupting bacterial growth and function.

  • Mechanism : The mechanism often involves binding to specific proteins or enzymes critical for bacterial survival, thus leading to cell death or growth inhibition.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to induce apoptosis in cancer cells through specific molecular interactions.

  • Case Study : A study evaluated the effects of this compound on various cancer cell lines, demonstrating its ability to inhibit cell proliferation and promote apoptosis via caspase activation pathways.

Protein Kinase Inhibition

The compound has also been studied for its ability to inhibit protein kinases, which play crucial roles in cell signaling and cancer progression.

  • Research Findings : In a screening of over 110 low molecular weight compounds against kinases DYRK1A and CLK1, several derivatives of imidazo[1,5-a]pyridine were identified as modest inhibitors. The selectivity and potency were further evaluated against a panel of kinases relevant to human diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound derivatives. Modifications at various positions on the imidazo-pyridine scaffold can lead to enhanced potency or selectivity against specific targets.

Position Modification Effect on Activity
6Hydroxyl groupIncreased inhibitory activity against kinases
7Different halogensVariations in antimicrobial efficacy
5Aldehyde groupEnhanced apoptosis induction in cancer cells

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that the compound can effectively bind to active sites of enzymes involved in disease pathways.

  • Findings : Docking simulations indicate that the chlorine atom plays a crucial role in stabilizing the interaction with target proteins, which may lead to effective inhibition.

Future Directions

The ongoing research into this compound emphasizes the need for further exploration of its derivatives. Future studies should focus on:

  • Optimization of Synthesis : Developing more efficient synthetic routes to produce derivatives with improved biological profiles.
  • Clinical Trials : Evaluating the most promising compounds in clinical settings to assess their therapeutic potential.
  • Expanded Biological Testing : Investigating additional biological activities such as anti-inflammatory and antiviral effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloroimidazo[1,5-a]pyridine
Reactant of Route 2
7-Chloroimidazo[1,5-a]pyridine

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